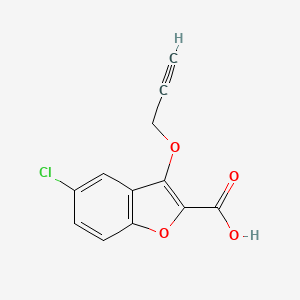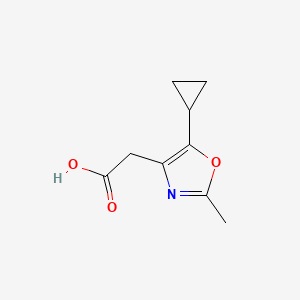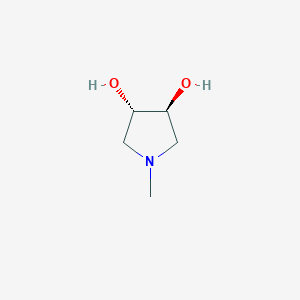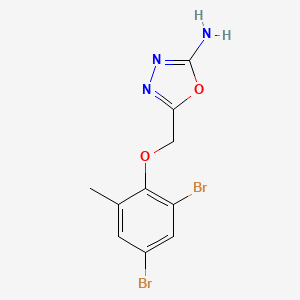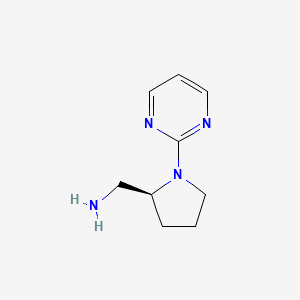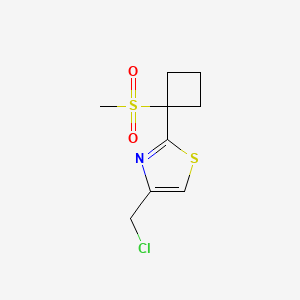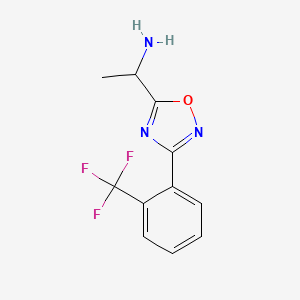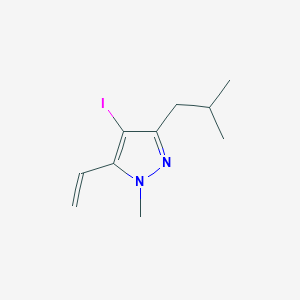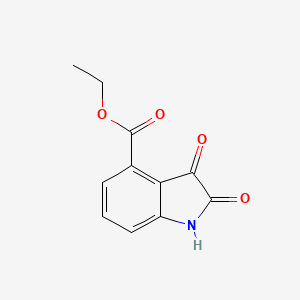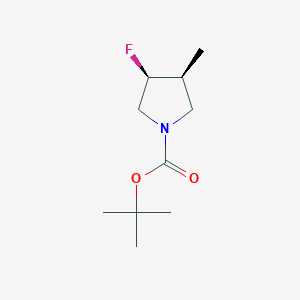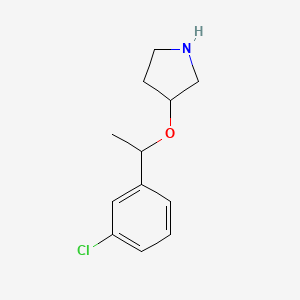
3-(1-(3-Chlorophenyl)ethoxy)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(3-Chlorophenyl)ethoxy)pyrrolidine is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceutical research. The presence of the 3-chlorophenyl group and the ethoxy linkage adds to its chemical diversity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-Chlorophenyl)ethoxy)pyrrolidine typically involves the reaction of 3-chlorophenol with ethyl bromide to form 3-chlorophenylethyl ether. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-(3-Chlorophenyl)ethoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(1-(3-Chlorophenyl)ethoxy)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(1-(3-Chlorophenyl)ethoxy)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
3-Chlorophenylethylamine: Contains the 3-chlorophenyl group and an ethylamine linkage.
3-Chlorophenylethanol: Contains the 3-chlorophenyl group and an ethanol linkage.
Uniqueness
3-(1-(3-Chlorophenyl)ethoxy)pyrrolidine is unique due to the combination of the pyrrolidine ring and the 3-chlorophenyl group linked by an ethoxy chain. This structure provides a distinct set of chemical and biological properties that can be exploited in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H16ClNO |
|---|---|
Poids moléculaire |
225.71 g/mol |
Nom IUPAC |
3-[1-(3-chlorophenyl)ethoxy]pyrrolidine |
InChI |
InChI=1S/C12H16ClNO/c1-9(15-12-5-6-14-8-12)10-3-2-4-11(13)7-10/h2-4,7,9,12,14H,5-6,8H2,1H3 |
Clé InChI |
STXHYNPLEGBNMT-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)Cl)OC2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Azabicyclo[3.2.1]octan-6-amine dihydrochloride](/img/structure/B11777718.png)
